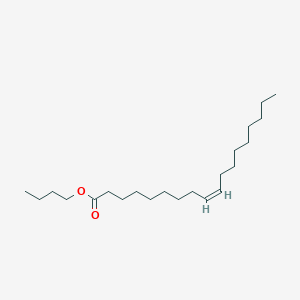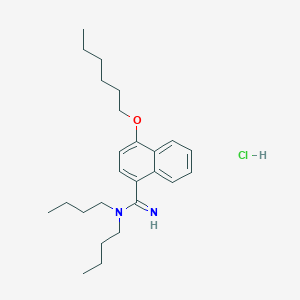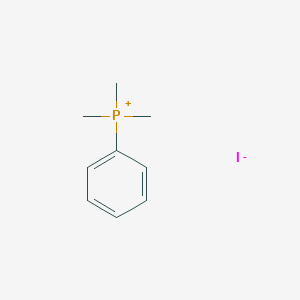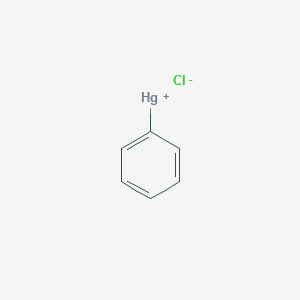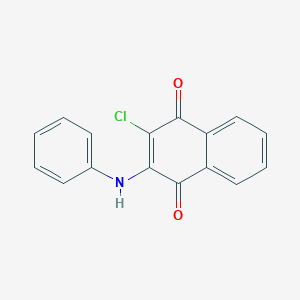
2-Anilino-3-chloro-1,4-naphthoquinone
概要
説明
2-Anilino-3-chloro-1,4-naphthoquinone is a compound with the molecular formula C16H10ClNO2 . It is a basic structure present in many natural and synthetic compounds and has shown important biological properties as antibacterial, antifungal, antimalarial, or anticancer agents .
Synthesis Analysis
The synthesis of 2-Anilino-3-chloro-1,4-naphthoquinone has been explored in various studies. One method involves the epoxide-opening reaction of 1,4-naphthoquinone using aniline derivatives as nucleophiles . Another study reported the chemical modification of naphthoquinones to improve their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .Molecular Structure Analysis
The molecular structure of 2-Anilino-3-chloro-1,4-naphthoquinone has been studied in several papers . The compound has a molecular weight of 283.71 g/mol .Chemical Reactions Analysis
The chemical reactions of 2-Anilino-3-chloro-1,4-naphthoquinone are associated with its redox properties and its capacity to accept one or two electrons to form the corresponding radical anion and hydroquinone radical dianion . These intermediate species interact with crucial cellular molecules such as oxygen, DNA, and proteins, modifying their biological properties .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Anilino-3-chloro-1,4-naphthoquinone include a molecular weight of 283.71 g/mol . More detailed information about its physical and chemical properties can be found in various databases .科学的研究の応用
Antifungal Activity
2-Anilino-3-chloro-1,4-naphthoquinone has been associated with antifungal activity . It has been found to inhibit the conversion process of Candida albicans, a fungus that exists in the normal human flora but can cause mild to fatal infections under certain conditions .
Antimicrobial Properties
This compound has shown significant antimicrobial properties . It has been reported that the chemical modification of naphthoquinones improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .
Antitumoral Molecules
1,4-Naphthoquinones, such as 2-Anilino-3-chloro-1,4-naphthoquinone, have been studied for their antitumoral properties . They have been found to be effective in treating cancer and multidrug-resistant bacteria .
Synthesis of Heterocyclic Compounds
2-Chloro-3-phenoxy-1,4-naphthoquinone derivatives have been used as synthetic intermediates for heterocyclic compounds with promising biological activity .
Antituberculars
1,4-Naphthoquinones, possessing a substituent like an anilino, phenoxy or arylthio group in the two position, have been the subject of intensive research. Many of them find use in a variety of medicinal and biological applications, such as antituberculars .
Antimalarials
These compounds have also been used as antimalarials . The presence of a nitrogen, sulphur or oxygen atom allows modulation of the substituent effects on the electronic properties of the quinone system .
作用機序
Target of Action
The primary target of 2-Anilino-3-chloro-1,4-naphthoquinone is the fungus Candida albicans . This fungus exists in the normal human flora but can cause mild to fatal infections under certain conditions .
Mode of Action
The compound’s mode of action is associated with its redox properties and its capacity to accept one or two electrons to form the corresponding radical anion and hydroquinone radical dianion . These intermediate species interact with crucial cellular molecules such as oxygen, DNA, and proteins, modifying their biological properties .
Biochemical Pathways
The compound affects the conversion of Candida albicans from cellular yeast to filamentous form . Inhibition of this process by 2-Anilino-3-chloro-1,4-naphthoquinone was investigated to find some correlation between structure, redox properties, and biological activity .
Result of Action
The result of the compound’s action is the inhibition of the conversion of Candida albicans from cellular yeast to filamentous form . This inhibition can prevent the fungus from causing infections, making the compound potentially useful in antifungal treatments .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-anilino-3-chloronaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-13-14(18-10-6-2-1-3-7-10)16(20)12-9-5-4-8-11(12)15(13)19/h1-9,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWCIDRTACZSAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148793 | |
| Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anilino-3-chloro-1,4-naphthoquinone | |
CAS RN |
1090-16-0 | |
| Record name | 2-Anilino-3-chloro-1,4-naphthoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1090-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001090160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC4285 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structural characteristics of 2-anilino-3-chloro-1,4-naphthoquinone?
A1: While a specific molecular formula and weight are not provided in the abstracts, we can deduce them based on the compound's name and structure:
Q2: Are there noticeable differences in the spectroscopic properties of various 2-anilino-1,4-naphthoquinone derivatives?
A2: Yes, research indicates that 2-anilino-1,4-naphthoquinone derivatives, including those with chlorine substitutions, can be classified into two groups based on their vibrational spectra in the 3150-3350 cm-1 region. [] This classification highlights the impact of substituents on the phenyl ring on the N-H stretching vibration and, consequently, the intermolecular interactions within the crystal lattice.
Q3: Has the synthesis of 2-anilino-3-chloro-1,4-naphthoquinone been explored?
A3: While the provided abstracts don't specifically detail the synthesis of 2-anilino-3-chloro-1,4-naphthoquinone, they do describe the synthesis of related N,S-disubstituted naphthoquinones. [] The synthesis involves reacting 2,3-dichloro-1,4-naphthoquinone with S- and N-nucleophiles. This information suggests a possible synthetic route for 2-anilino-3-chloro-1,4-naphthoquinone, starting with 2,3-dichloro-1,4-naphthoquinone and reacting it with aniline under appropriate conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



